Kokumi Activity: gamma-Glu-Leu vs. alpha-Glu-Leu (Sensory Panel Quantification)
In a direct sensory comparison of kokumi activity, only gamma-L-glutamyl dipeptides imparted an enhanced kokumi sensation to matured cheese, whereas none of the alpha-glutamyl peptides were found to be active. This demonstrates that gamma-Glu-Leu possesses quantifiable kokumi activity, while its alpha-isomer, alpha-Glu-Leu, does not [1].
| Evidence Dimension | Kokumi Taste Enhancement Activity |
|---|---|
| Target Compound Data | Identified as a key kokumi molecule enhancing mouthfulness and complex taste continuity in Gouda cheese |
| Comparator Or Baseline | alpha-glutamyl peptides (including alpha-Glu-Leu) |
| Quantified Difference | gamma-Glu-Leu: Active (imparts enhanced kokumi sensation); alpha-glutamyl peptides: None active (no detectable kokumi enhancement) |
| Conditions | Sensomics approach on water-soluble extract (WSE44) of 44-week-matured Gouda cheese; HPLC-MS/MS identification; sensory analysis in aqueous biomimetic taste recombinant solution (rWSE44) [1]. |
Why This Matters
Procurement of gamma-Glu-Leu, not alpha-Glu-Leu, is essential for achieving verifiable kokumi taste modulation in food product development.
- [1] Toelstede, S., Dunkel, A., & Hofmann, T. (2009). A series of kokumi peptides impart the long-lasting mouthfulness of matured Gouda cheese. Journal of Agricultural and Food Chemistry, 57(4), 1440-1448. View Source
